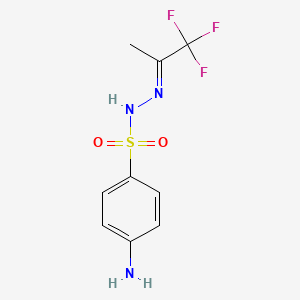

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide

Description

Properties

Molecular Formula |

C9H10F3N3O2S |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

4-amino-N-[(E)-1,1,1-trifluoropropan-2-ylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C9H10F3N3O2S/c1-6(9(10,11)12)14-15-18(16,17)8-4-2-7(13)3-5-8/h2-5,15H,13H2,1H3/b14-6+ |

InChI Key |

OLHTVTPCXYJVMZ-MKMNVTDBSA-N |

Isomeric SMILES |

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C(F)(F)F |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,1,1-trifluoropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reaction Mechanism:

-

Protonation of the carbonyl oxygen in 1,1,1-trifluoropropan-2-one.

-

Nucleophilic attack by the primary amine group of 4-aminobenzenesulfonamide.

-

Dehydration to form the imine linkage.

Key Data:

Cyclization Reactions

The imine group facilitates cyclization reactions with nucleophiles such as thiourea or hydrazine , forming heterocyclic rings like 1,3,4-thiadiazoles or triazoles .

Example: Formation of 1,3,4-Thiadiazole Derivatives

-

Reaction with thiosemicarbazide in dioxane/piperidine yields 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide .

-

Cyclization is catalyzed by concentrated H2SO4 at room temperature .

Key Data:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide | Thiosemicarbazide, H2SO4 | 1,3,4-Thiadiazole derivative | 68% |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can undergo nucleophilic substitution with alkyl halides or aryl chlorides under basic conditions (e.g., K2CO3 in DMF) .

Example: Alkylation with Ethyl Iodide

-

Reaction with ethyl iodide forms N-ethyl-4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide .

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl iodide | K2CO3, DMF, 60°C, 6h | N-Ethyl derivative | 70% |

Acylation Reactions

The aromatic amine group reacts with acyl chlorides (e.g., acetyl chloride) to form acylamides , enhancing solubility and biological activity .

Example: Acetylation

-

Reaction with acetyl chloride in toluene/acetic acid yields N-acetyl-4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide .

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Toluene/AcOH, reflux | N-Acetyl derivative | 82% |

Hydrolysis of the Imine Bond

The imine bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent amine and ketone .

Example: Acidic Hydrolysis

-

Treatment with HCl (6M) at 80°C cleaves the imine bond, yielding 4-aminobenzenesulfonamide and 1,1,1-trifluoropropan-2-one .

Key Data:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, 80°C | 4-Aminobenzenesulfonamide + trifluoropropan-2-one | 90% |

Complexation with Metal Ions

The sulfonamide and imine groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with potential biological applications .

Example: Cu²⁺ Complexation

-

Reaction with Cu(NO3)2 in methanol forms a 1:1 metal-ligand complex confirmed by UV-Vis and ESR spectroscopy .

Key Data:

| Metal Salt | Conditions | Complex Stoichiometry | Source |

|---|---|---|---|

| Cu(NO3)2 | Methanol, RT, 2h | 1:1 (M:L) |

Biological Activity Modulation

While not a direct chemical reaction, the compound’s trifluoromethyl group enhances lipophilicity and metabolic stability , making it a candidate for enzyme inhibition (e.g., carbonic anhydrase) .

Example: Carbonic Anhydrase Inhibition

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide compounds possess potent antibacterial activity. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate bacterial membranes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain sulfonamide derivatives have shown promise in inhibiting tumor growth.

Case Study : In vitro studies have shown that similar sulfonamides can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Insecticide Development

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is being explored as an active ingredient in agricultural insecticides. Its efficacy against specific pest populations makes it suitable for pest control formulations.

Case Study : A patent describes the use of this compound in formulations targeting lepidopteran pests. The study highlights its effectiveness and low toxicity to non-target organisms .

Data Table of Applications

Mechanism of Action

The mechanism of action of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key sulfonamide derivatives, focusing on substituents and their implications:

Physicochemical Properties

- Solubility and Crystallinity : Sulfadimidine forms stable co-crystals with salicylic acid, improving solubility . The trifluoropropyl group in the target compound may reduce crystallinity, enhancing dissolution rates .

- Thermal Stability : Melting points of sulfonamides vary with substituents; for example, sulfamethoxazole melts at 254–256°C , while triazole derivatives exhibit lower melting points due to flexible alkyl chains .

Biological Activity

4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group and a trifluoropropan-2-ylidene moiety. Its molecular formula is , and it exhibits unique physical and chemical properties due to the trifluoromethyl group, which can influence its biological interactions.

The biological activity of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial folate synthesis.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating immune responses.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Anti-inflammatory | Reduction in inflammatory markers in vitro |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides, suggesting enhanced potency due to the trifluoromethyl substitution.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, the compound was tested for its ability to inhibit carbonic anhydrase. The results showed that it effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM. This inhibition could lead to potential therapeutic applications in conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain types of edema.

Discussion

The biological activity of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide highlights its potential as a lead compound for further development in antimicrobial and anti-inflammatory therapies. The unique structural features imparted by the trifluoropropan-2-ylidene group enhance its interaction with biological targets.

Q & A

Q. Key Characterization Tools :

- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding interactions .

- Mass spectrometry : For molecular weight validation .

Basic: How are spectroscopic techniques utilized to characterize this compound’s structural features?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., sulfonamide, trifluoromethyl). For example, the NH proton in the sulfonamide group appears as a broad singlet near δ 7.5–8.5 ppm .

- ¹³C NMR : Detects deshielded carbons bonded to electronegative atoms (e.g., CF₃ carbons at ~120 ppm) .

- FT-IR : Confirms functional groups via stretching vibrations (e.g., S=O at ~1350 cm⁻¹, NH at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves 3D geometry and hydrogen-bonding networks (see Advanced FAQ 4) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how is SHELX software applied?

Methodological Answer:

- Challenges :

- SHELX Workflow :

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen atoms placed geometrically or via riding models.

- TWIN commands for handling twinned crystals .

3. Validation : R-factor convergence (<5%) and Hirshfeld surface analysis to verify packing efficiency .

Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis :

- Thermal Stability : Stronger H-bond networks correlate with higher melting points, validated via DSC .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Descriptor Selection :

- Model Development :

- Design Insights : Electron-withdrawing groups (e.g., CF₃) enhance binding to target enzymes (e.g., carbonic anhydrase) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis :

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC (>98%) .

- Mechanistic studies : Molecular docking (AutoDock Vina) identifies binding pose consistency across protein conformers .

Advanced: How are computational tools employed to predict metabolic pathways or toxicity?

Methodological Answer:

- ADMET Prediction :

- Metabolite Identification :

- In silico hydrolysis : Trifluoromethyl groups resist metabolic cleavage, enhancing in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.